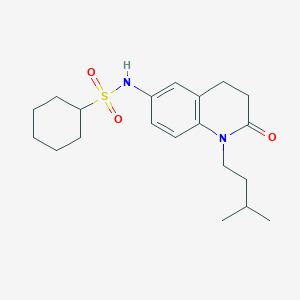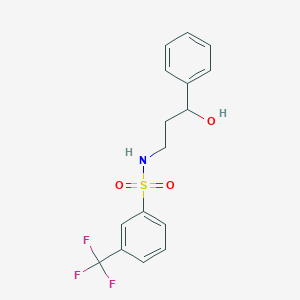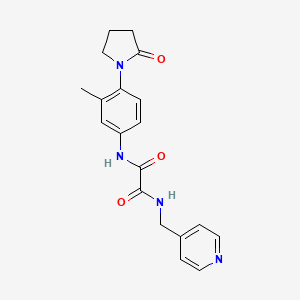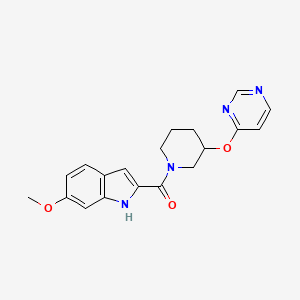
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 310.35 g/mol.
作用机制
The exact mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy. In addition, this compound has been shown to have antibacterial and antifungal effects, inhibiting the growth of a range of microorganisms.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. This compound is also stable, making it suitable for use in long-term experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this compound derivatives for the treatment of a range of diseases, including Alzheimer's disease, epilepsy, and bacterial infections. Another area of interest is the elucidation of the exact mechanism of action of this compound. Further research is needed to understand how this compound interacts with specific enzymes and receptors in the body. Finally, researchers are exploring the potential of this compound as a tool for studying the role of inflammation and neuronal activity in the development of disease.
合成方法
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis starts with the condensation of 4-nitrobenzaldehyde with cyclobutanone to form 4-nitrocyclobutanecarbaldehyde. This intermediate is then reacted with methylamine to produce N-methyl-4-nitrocyclobutanecarboxamide. The final step involves the reaction of N-methyl-4-nitrocyclobutanecarboxamide with cyanogen bromide to form this compound.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(6-4-11)17(19)20/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRLPPLPTFQXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)

![2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B2379405.png)

![1-[(3,5-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2379407.png)

![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)

